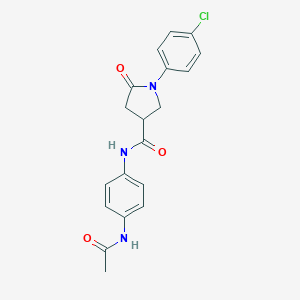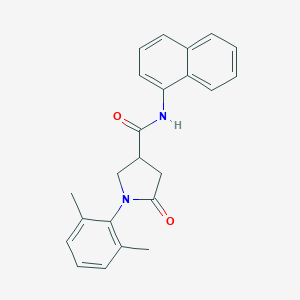![molecular formula C16H16N2O3S B271269 N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B271269.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide, also known as THAL-SNS-032, is a small molecule inhibitor that has been extensively studied in recent years. It is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), which is a key regulator of transcription elongation. THAL-SNS-032 has been shown to have potential therapeutic applications in a variety of diseases, including cancer and viral infections.
Wirkmechanismus
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide exerts its effects by inhibiting the activity of CDK9, which is a key regulator of transcription elongation. CDK9 phosphorylates the C-terminal domain of RNA polymerase II, which allows for efficient transcription elongation. Inhibition of CDK9 by N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide results in the inhibition of transcription elongation, leading to the downregulation of genes that are critical for cell growth and survival.
Biochemical and Physiological Effects:
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on transcription elongation, N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to induce apoptosis in cancer cells, and to inhibit angiogenesis, which is the process by which new blood vessels are formed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide is its potency and selectivity for CDK9. This makes it a useful tool for studying the role of CDK9 in various biological processes. However, one limitation of N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition of CDK9 in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide. One area of interest is the development of more potent and selective CDK9 inhibitors that could be used for therapeutic purposes. Another area of interest is the identification of biomarkers that could be used to predict response to N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide in cancer patients. Additionally, there is potential for the use of N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide in combination with other anticancer agents to improve treatment outcomes.
Synthesemethoden
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide is synthesized using a multistep process that involves the coupling of 4-(4-morpholinylcarbonyl)phenylboronic acid with 2-bromo-thiophene-3-carboxylic acid, followed by a Suzuki coupling reaction with 4,7-dichloroquinoline. The resulting intermediate is then subjected to a final cyclization step to yield N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in cancer. CDK9 is known to play a critical role in the regulation of gene expression, and its overexpression has been linked to various types of cancer. N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other anticancer agents.
In addition to its anticancer properties, N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has also been studied for its potential antiviral effects. CDK9 is required for the replication of several viruses, including HIV and hepatitis B virus. N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit the replication of these viruses in vitro, and has demonstrated efficacy in animal models of viral infection.
Eigenschaften
Produktname |
N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide |
|---|---|
Molekularformel |
C16H16N2O3S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
N-[4-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H16N2O3S/c19-15(14-2-1-11-22-14)17-13-5-3-12(4-6-13)16(20)18-7-9-21-10-8-18/h1-6,11H,7-10H2,(H,17,19) |
InChI-Schlüssel |
OACWYJNHXKFZBE-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Kanonische SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




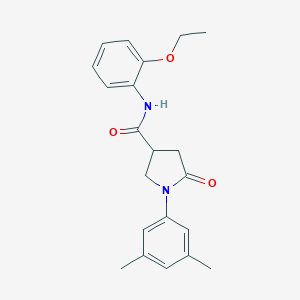




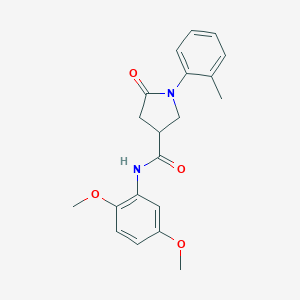
![N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271201.png)
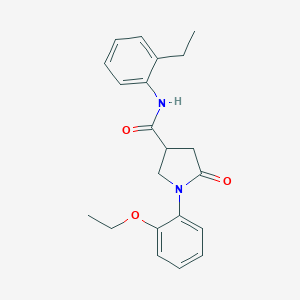

![Methyl 4-({[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271204.png)
